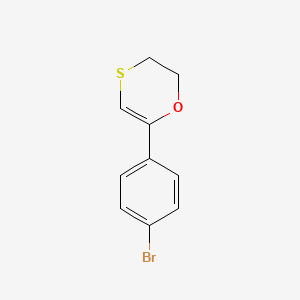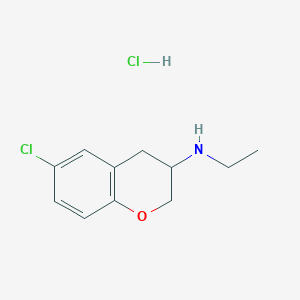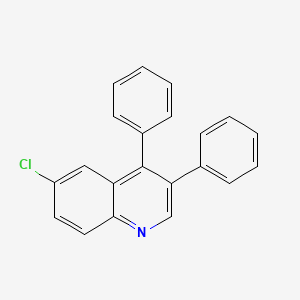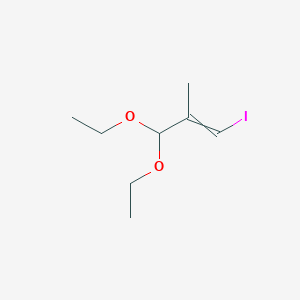![molecular formula C12H22N2O3 B14591318 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid CAS No. 61638-97-9](/img/structure/B14591318.png)
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group and a hexyl chain attached to an oxobutenoic acid backbone. Its reactivity and biological activity make it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted heating, which provides the desired products in moderate to excellent yields for a wide range of substrates . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate for the synthesis of other complex molecules.
Biology: The compound exhibits biological activity, making it useful in studying cellular processes and drug development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)butyric acid: This compound shares the dimethylamino group but has a different backbone structure.
Indolyl substituted 4-oxobut-2-enoic acids: These compounds have similar oxobutenoic acid backbones but different substituents, such as indole rings.
Uniqueness
4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and its versatile reactivity. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
61638-97-9 |
|---|---|
Formule moléculaire |
C12H22N2O3 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
4-[6-(dimethylamino)hexylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H22N2O3/c1-14(2)10-6-4-3-5-9-13-11(15)7-8-12(16)17/h7-8H,3-6,9-10H2,1-2H3,(H,13,15)(H,16,17) |
Clé InChI |
UDYSOZJBGSDJPI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCCNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B14591244.png)
![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)


![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)



![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)


